4-(5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl)piperidine hydrochloride
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Overview
Description
4-(5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl)piperidine hydrochloride is a synthetic organic compound that features a piperidine ring substituted with a tetrazole moiety and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl)piperidine hydrochloride typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the dimethoxyphenyl group with a halogenated precursor.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Final Assembly: The final compound is obtained by combining the tetrazole, dimethoxyphenyl, and piperidine moieties under suitable reaction conditions, followed by purification and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the tetrazole or piperidine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the tetrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alkane derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl)piperidine hydrochloride would depend on its specific biological target. Generally, the compound could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The tetrazole moiety may mimic carboxylate groups, allowing the compound to act as an inhibitor or activator of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Phenyl-2H-tetrazol-2-yl)piperidine hydrochloride
- 4-(5-(3,4-Dimethoxyphenyl)-1H-tetrazol-1-yl)piperidine hydrochloride
- 4-(5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl)morpholine hydrochloride
Uniqueness
4-(5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl)piperidine hydrochloride is unique due to the specific combination of the tetrazole, dimethoxyphenyl, and piperidine moieties. This combination may confer distinct pharmacological properties, such as improved binding affinity or selectivity for certain biological targets, compared to similar compounds.
Properties
IUPAC Name |
4-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2.ClH/c1-20-12-4-3-10(9-13(12)21-2)14-16-18-19(17-14)11-5-7-15-8-6-11;/h3-4,9,11,15H,5-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYRWHCOULXBGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(N=N2)C3CCNCC3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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